molecular formula C30H38N6O7 B1353952 Gluten Exorphin B5 CAS No. 68382-18-3

Gluten Exorphin B5

Numéro de catalogue B1353952
Numéro CAS: 68382-18-3
Poids moléculaire: 594.7 g/mol
Clé InChI: RLDBWDFQAZNDLP-HVCNVCAESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gluten exorphin B5 (GEB5) is a peptide derived from gluten proteins that has recently been the subject of scientific research. It is a unique peptide in that it has both opioid and neuroprotective properties. GEB5 has been found to have a wide range of potential applications, from neuroprotective and anti-inflammatory effects to potential therapeutic uses in the treatment of neurological disorders.

Applications De Recherche Scientifique

Understanding Gluten Exorphin B5 and Its Impact on Behavior

Research has explored the behavioral effects of food-derived opioid-like peptides, including those derived from wheat gluten, on rodents to understand their implications for schizophrenia and other behavioral conditions. Although the focus has been broader, encompassing peptides from various sources like casein and spinach, there is a notable gap in studies specifically targeting gluten-derived peptides like this compound. The existing study suggests that these peptides can affect behavior, hinting at the potential influence of dietary peptides on human behavior, especially in individuals with gluten sensitivity or schizophrenia. This highlights the necessity for further research to directly study the effects of gluten-derived peptides on behavior using diverse behavioral tests (Lister et al., 2015).

Gluten's Complex Role in Celiac Disease and Gluten Sensitivity

Gluten, a complex mixture of proteins found in wheat, rye, barley, and oats, has been implicated in several disorders, including celiac disease (CD). CD is a gluten-sensitive enteropathy that develops in genetically susceptible individuals, leading to an autoimmune response. Studies have focused on the pathogenesis, clinical manifestations, diagnosis, and management of CD, emphasizing the need for a gluten-free diet as the primary treatment. Recent advances in understanding CD's genetic and immunological aspects suggest potential for novel therapeutic approaches beyond dietary interventions (Biesiekierski, 2017; Armstrong et al., 2009; Abadie et al., 2011; Moore et al., 2011; Jones et al., 2006).

The Role of Probiotics in Gluten-Related Disorders

Emerging research suggests that specific gut microbiota and probiotics could benefit individuals with gluten-related conditions, such as CD. Probiotics have shown potential in detoxifying gluten peptides, strengthening the intestinal epithelial barrier, and regulating immunity. These findings indicate that probiotics, possibly in conjunction with a gluten-free diet, may offer a promising avenue for treating or preventing CD and other gluten-related disorders (Olivares et al., 2021).

Dietary Interventions and Nutritional Considerations

The only accepted treatment for celiac disease is a strict gluten-free diet. However, this dietary intervention presents challenges, including nutritional deficiencies and the risk of obesity. Research emphasizes the importance of monitoring nutritional status and compliance in individuals on a gluten-free diet to manage and prevent complications associated with celiac disease effectively. Nutritional therapy focuses on eliminating gluten-containing grains while addressing potential deficiencies in B vitamins, calcium, vitamin D, iron, zinc, magnesium, and fiber (Kupper, 2005).

Mécanisme D'action

Target of Action

Gluten Exorphin B5 is an exogenous opioid peptide derived from wheat gluten . It primarily targets the δ-opioid receptor , a type of opioid receptor in the nervous system that plays a significant role in pain regulation, immune response, mood, and other physiological processes .

Mode of Action

Upon ingestion of wheat gluten, this compound is released and interacts with its primary target, the δ-opioid receptor . This interaction triggers a cascade of biochemical reactions that result in various physiological effects. The compound exhibits a high affinity for the δ-opioid receptor, which means it can bind to this receptor very effectively .

Biochemical Pathways

The interaction of this compound with the δ-opioid receptor affects several biochemical pathways. It plays a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . These peptides work as external regulators for gastrointestinal movement and hormonal release .

Pharmacokinetics

The pharmacokinetics of this compound, like its absorption, distribution, metabolism, and excretion (ADME), are still under investigation. It’s known that these peptides are released in the gastrointestinal tracts after ingestion of wheat gluten . The breakdown of gliadin, a polymer of wheat proteins, creates amino acids that stop the gluten epitopes from entering the immune system to activate inflammatory reactions .

Result of Action

The binding of this compound to the δ-opioid receptor results in a range of molecular and cellular effects. It increases postprandial plasma insulin levels in rats , suggesting a role in glucose metabolism. Moreover, these peptides have a role in modulating pain senses, observable behavior, learning, and memory processes in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other dietary components and the individual’s overall health status can impact the compound’s action, efficacy, and stability. Furthermore, individuals with celiac disease release gluten exorphins as part of the allergic immune response . Due to the weakening of intestinal walls caused by celiac disease, some of these gluten exorphins can make their way through the lining of the intestines and are then absorbed into the bloodstream .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDBWDFQAZNDLP-HVCNVCAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gluten Exorphin B5
Reactant of Route 2
Gluten Exorphin B5
Reactant of Route 3
Gluten Exorphin B5
Reactant of Route 4
Gluten Exorphin B5
Reactant of Route 5
Gluten Exorphin B5
Reactant of Route 6
Reactant of Route 6
Gluten Exorphin B5

Q & A

Q1: What is Gluten Exorphin B5 and how does it exert its effects?

A1: this compound (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide derived from the enzymatic digestion of wheat gluten. [, ] It primarily exerts its effects by stimulating prolactin secretion. Research suggests this action is mediated through opioid receptors located outside the blood-brain barrier. [, ]

Q2: What is the structural difference between Gluten Exorphin B4 and B5, and how does it impact their activity?

A2: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) shares an identical N-terminal sequence with this compound (Tyr-Gly-Gly-Trp-Leu) but lacks the carboxy-terminal leucine. [, ] Studies in male rats demonstrate that while this compound effectively stimulates prolactin release, Gluten Exorphin B4 does not, even at higher doses. [, ] This suggests the presence of the leucine residue is crucial for the prolactin-stimulating activity of this compound. [, ]

Q3: Has this compound been studied in other species besides rats?

A3: Yes, beyond studies in rats, the impact of chemically synthesized this compound on chicken lymphocyte immune activity has been investigated in vitro. [] Results indicate that this compound can significantly enhance cell proliferation and increase IL-4 mRNA levels in chicken peripheral blood mononuclear cells. []

Q4: Are there any analytical methods available to measure this compound levels?

A4: Yes, a liquid chromatography-mass spectrometry assay has been developed for quantifying this compound in cerebrospinal fluid. [] This analytical advancement allows for more precise measurement and monitoring of this compound levels in research settings.

Q5: How does this compound reach its site of action after ingestion?

A5: While the exact mechanisms of absorption, distribution, metabolism, and excretion (ADME) of this compound require further investigation, research shows that intravenous administration of this compound effectively stimulates prolactin secretion in rats. [] This suggests the peptide can enter the bloodstream and reach its target sites. Further research is needed to fully elucidate the pharmacokinetic properties of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.